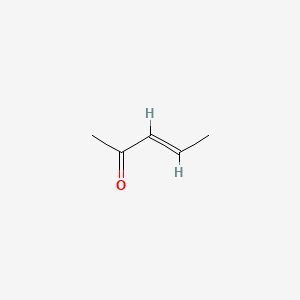
4,6,7-trifluoro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-trifluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative with the molecular formula C9H4F3NO2 This compound is notable for its trifluoromethyl groups at positions 4, 6, and 7 on the indole ring, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trifluoro-1H-indole-2-carboxylic acid typically begins with 2,4,5-trifluorobenzoic acid as the starting material. The process involves several steps, including cyclization and functional group transformations. One common method involves the following steps:
Cyclization: 2,4,5-trifluorobenzoic acid undergoes cyclization to form the indole core.
Functional Group Transformation: The resulting intermediate is then subjected to various functional group transformations to introduce the carboxylic acid group at position 2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-trifluoro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,6,7-trifluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting viral infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 4,6,7-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6-trifluoro-1H-indole-2-carboxylic acid
- 5,6,7-trifluoro-1H-indole-2-carboxylic acid
- 4,6,7-trifluoro-1H-indole-3-carboxylic acid
Uniqueness
4,6,7-trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl groups, which influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,6,7-trifluoro-1H-indole-2-carboxylic acid involves the introduction of three fluorine atoms onto the indole ring followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-nitroaniline", "ethyl trifluoroacetate", "sodium hydride", "palladium on carbon", "hydrochloric acid", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Reduction of 2-nitroaniline with sodium hydride in ethanol to form 4,6-difluoro-2-nitroaniline", "Treatment of 4,6-difluoro-2-nitroaniline with ethyl trifluoroacetate and palladium on carbon in ethanol to form 4,6-difluoro-1H-indole-2-carboxylic acid ethyl ester", "Hydrolysis of 4,6-difluoro-1H-indole-2-carboxylic acid ethyl ester with hydrochloric acid to form 4,6-difluoro-1H-indole-2-carboxylic acid", "Fluorination of 4,6-difluoro-1H-indole-2-carboxylic acid with sodium hydroxide and elemental fluorine to form 4,6,7-trifluoro-1H-indole-2-carboxylic acid", "Carboxylation of 4,6,7-trifluoro-1H-indole-2-carboxylic acid with carbon dioxide and a base to form the final product" ] } | |
Número CAS |
1699249-56-3 |
Fórmula molecular |
C9H4F3NO2 |
Peso molecular |
215.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



